molecular formula C61H90N18O25S3 B10859875 Pepleomycin sulfate

Pepleomycin sulfate

Cat. No.: B10859875
M. Wt: 1571.7 g/mol
InChI Key: ZHHIHQFAUZZMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of peplomycin sulfate involves multiple steps, starting from the fermentation of Streptomyces verticillus. The fermentation broth is subjected to extraction and purification processes to isolate the active compound. The isolated compound is then chemically modified to produce peplomycin sulfate. The reaction conditions typically involve controlled pH, temperature, and the use of specific solvents to ensure the stability and activity of the compound .

Industrial Production Methods: Industrial production of peplomycin sulfate follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Peplomycin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peplomycin derivatives, which can have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Peplomycin sulfate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glycopeptide antibiotics and their interactions with DNA.

    Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.

    Medicine: Employed in clinical trials for the treatment of various cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

Peplomycin sulfate exerts its effects by binding to DNA and causing strand breaks. It induces DNA cleavage by generating free radicals that attack the phosphate backbone of the DNA molecule. This leads to single and double-strand breaks, ultimately inhibiting DNA synthesis and function . The molecular targets include DNA itself, and the pathways involved are those related to DNA damage response and repair .

Comparison with Similar Compounds

Uniqueness of Peplomycin Sulfate: Peplomycin sulfate is unique due to its reduced pulmonary toxicity and its ability to induce DNA cleavage with high specificity. This makes it a valuable compound in cancer therapy, particularly for patients who may not tolerate other treatments well .

Properties

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHIHQFAUZZMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H90N18O25S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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